molecular formula C9H9BrO2 B2881482 2-Bromo-5-methoxy-3-methylbenzaldehyde CAS No. 1308649-72-0

2-Bromo-5-methoxy-3-methylbenzaldehyde

Cat. No.: B2881482
CAS No.: 1308649-72-0
M. Wt: 229.073
InChI Key: NTNWORYOXKHIRA-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-3-methylbenzaldehyde (CAS MFCD12405312, SC-04911) is a brominated aromatic aldehyde featuring a benzaldehyde core substituted with a methoxy group at position 5, a methyl group at position 3, and a bromine atom at position 2 . This compound is utilized in pharmaceutical and materials chemistry as a versatile intermediate, particularly in the synthesis of heterocyclic compounds and functionalized building blocks. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the methyl and methoxy groups, which modulate its participation in cross-coupling reactions and nucleophilic substitutions.

Properties

IUPAC Name

2-bromo-5-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-8(12-2)4-7(5-11)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWORYOXKHIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-3-methylbenzaldehyde typically involves the bromination of 5-methoxy-3-methylbenzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom and the methoxy group, which activate the benzene ring towards electrophiles.

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Bromination: Bromine in acetic acid or carbon tetrachloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Oxidation: 2-Bromo-5-methoxy-3-methylbenzoic acid.

    Reduction: 2-Bromo-5-methoxy-3-methylbenzyl alcohol.

Scientific Research Applications

2-Bromo-5-methoxy-3-methylbenzaldehyde is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a starting material for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-3-methylbenzaldehyde involves its reactivity as an electrophile in aromatic substitution reactions. The bromine atom and the methoxy group on the benzene ring enhance the compound’s reactivity towards nucleophiles. The aldehyde group can participate in various redox reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and nature of substituents significantly alter the physicochemical properties and reactivity of brominated benzaldehydes. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Applications Reference
2-Bromo-5-methoxy-3-methylbenzaldehyde Br (C2), OMe (C5), Me (C3) Moderate solubility in polar aprotic solvents; activates C2 for Suzuki couplings. Intermediate for agrochemicals and OLED materials.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 43192-31-0) Br (C5), OH (C2), OMe (C3) Higher acidity (phenolic -OH); forms hydrogen bonds. Lower thermal stability. Antimicrobial agent synthesis; chelating ligand.
2-Bromo-4,5-dimethoxybenzaldehyde (CAS 5034-74-2) Br (C2), OMe (C4, C5) Enhanced electron density at C2; increased solubility in ethanol. Precursor for fluorescent dyes and natural product analogs.
3-Bromo-5-chloro-2-methoxybenzaldehyde (CAS 25299-26-7) Br (C3), Cl (C5), OMe (C2) Dual halogenation increases electrophilicity; prone to SNAr reactions. Pharmaceutical intermediates (e.g., kinase inhibitors).
5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde (CAS 590360-00-2) Br (C5), -O-CH₂-C₆H₄-CF₃ (C2) Strong electron-withdrawing CF₃ group stabilizes aldehyde; low volatility. Specialty polymers and liquid crystal materials.

Reactivity in Cross-Coupling Reactions

  • This compound exhibits selective reactivity at the brominated position (C2) in Suzuki-Miyaura couplings due to steric shielding from the methyl group at C3, yielding biaryl products with >80% efficiency .
  • In contrast, 3-bromo-5-chloro-2-methoxybenzaldehyde (CAS 25299-26-7) undergoes competitive displacement of Cl at C5 under basic conditions, leading to side products unless reaction conditions are tightly controlled .

Solubility and Stability

  • The methyl group in This compound reduces polarity compared to hydroxylated analogs like 5-bromo-2-hydroxy-3-methoxybenzaldehyde , enhancing its stability in organic solvents (e.g., DMF, THF) .
  • 5-Bromo-2-{[3-(trifluoromethyl)benzyl]-oxy}benzaldehyde (CAS 590360-00-2) shows exceptional thermal stability (>250°C) due to the trifluoromethyl group, making it suitable for high-temperature applications .

Key Research Findings

  • Synthetic Utility : The methyl and methoxy groups in This compound prevent undesired dimerization during Ullmann-type couplings, a limitation observed in 2-bromo-4,5-dimethoxybenzaldehyde .
  • Biological Activity : Derivatives of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 43192-31-0) exhibit potent antifungal activity (MIC 2 µg/mL against Candida albicans), whereas methylation of the -OH group (as in the target compound) reduces this activity by 10-fold .

Biological Activity

2-Bromo-5-methoxy-3-methylbenzaldehyde (CAS No. 1308649-72-0) is an aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique structure that may confer various biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing findings from recent studies, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

C9H9BrO\text{C}_9\text{H}_9\text{BrO}

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various benzaldehyde derivatives, this compound demonstrated effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) values were measured, revealing its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
64Escherichia coli
16Pseudomonas aeruginosa

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Proliferation Assay Results:

Cell LineIC50 (µM)Treatment Duration
MCF-71548 hours
HeLa2048 hours

The data indicate that higher concentrations of the compound significantly reduce cell viability, suggesting its potential role in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom may enhance its reactivity, allowing it to form adducts with cellular macromolecules such as proteins and nucleic acids. This interaction could lead to disruption in cellular functions, ultimately resulting in apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Antimicrobial Efficacy : In a comparative study on various benzaldehyde derivatives, this compound was found to be among the most effective against Staphylococcus aureus, indicating its potential use in developing new antibiotics.
  • Cancer Cell Studies : A detailed examination using flow cytometry revealed that treatment with this compound led to an increase in sub-G1 phase cells in MCF-7 cultures, indicating apoptosis induction. The study highlighted that this compound could serve as a lead for further anticancer drug development.

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